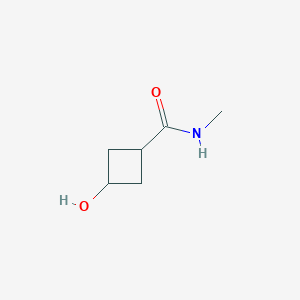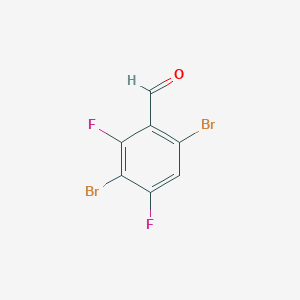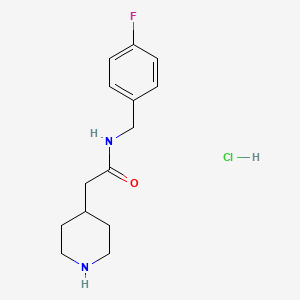
5-Iodo-4-méthyl-1H-indazole
Vue d'ensemble
Description
5-Iodo-4-methyl-1h-indazole is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-4-methyl-1h-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-4-methyl-1h-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antihypertensives
5-Iodo-4-méthyl-1H-indazole: a été étudié pour son utilisation potentielle dans le traitement de l'hypertension artérielle. En tant qu'agent antihypertenseur, il peut agir en modulant le système rénine-angiotensine, qui régule la pression artérielle. Des recherches suggèrent que les dérivés de l'indazole peuvent être efficaces pour dilater les vaisseaux sanguins et réduire la pression artérielle globale .
Propriétés anticancéreuses
Ce composé est également exploré pour ses propriétés anticancéreuses. Les dérivés de l'indazole se sont avérés prometteurs pour inhiber la croissance de diverses lignées de cellules cancéreuses. Ils peuvent agir en interférant avec les voies de signalisation cellulaire qui sont essentielles à la prolifération et à la survie des cellules cancéreuses .
Effets antidépresseurs
Le motif indazole est présent dans plusieurs composés ayant des effets antidépresseurs connus. This compound pourrait potentiellement contribuer au développement de nouveaux antidépresseurs en affectant les systèmes de neurotransmetteurs dans le cerveau .
Utilisations anti-inflammatoires
Les indazoles sont connus pour posséder des propriétés anti-inflammatoires. This compound pourrait être utilisé pour développer de nouveaux médicaments anti-inflammatoires qui pourraient agir en inhibant la production de cytokines pro-inflammatoires ou d'autres médiateurs inflammatoires .
Activité antibactérienne
Des recherches sur les composés de l'indazole ont révélé leur potentiel en tant qu'agents antibactériens. This compound pourrait être efficace contre une variété d'infections bactériennes, possiblement en perturbant la synthèse de la paroi cellulaire bactérienne ou la production de protéines .
Inhibition de la phosphoinositide 3-kinase δ
Ce composé peut servir d'inhibiteur sélectif de la phosphoinositide 3-kinase δ, qui est impliquée dans les maladies respiratoires. En inhibant cette kinase, This compound pourrait être bénéfique dans le traitement de maladies comme l'asthme ou la bronchopneumopathie chronique obstructive .
Mécanisme D'action
Target of Action
5-Iodo-4-methyl-1h-indazole is a type of indazole, a heterocyclic compound. Indazoles are known to inhibit, regulate, and modulate certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is believed to interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activity . This modulation can lead to changes in the cell cycle and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by 5-Iodo-4-methyl-1h-indazole are likely related to its targets. CHK1 and CHK2 are involved in the DNA damage response pathway, playing a role in cell cycle arrest, DNA repair, and apoptosis . h-sgk is involved in cell volume regulation, which can affect various cellular functions .
Pharmacokinetics
The pharmacokinetics of similar indazole compounds suggest that they may have good bioavailability .
Result of Action
The molecular and cellular effects of 5-Iodo-4-methyl-1h-indazole’s action are likely to be related to its modulation of CHK1, CHK2, and h-sgk kinases . This could potentially lead to changes in cell cycle progression, DNA repair mechanisms, apoptosis, and cell volume regulation .
Analyse Biochimique
Biochemical Properties
5-Iodo-4-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 5-Iodo-4-methyl-1H-indazole can bind to specific receptors, altering their conformation and activity, which can lead to changes in cellular responses .
Cellular Effects
The effects of 5-Iodo-4-methyl-1H-indazole on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, 5-Iodo-4-methyl-1H-indazole can disrupt the signaling pathways that regulate cell growth and division, potentially leading to cell cycle arrest or apoptosis . Furthermore, this compound can modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular functions .
Molecular Mechanism
At the molecular level, 5-Iodo-4-methyl-1H-indazole exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves interactions with specific amino acid residues within the enzyme’s active site, leading to a conformational change that reduces the enzyme’s catalytic efficiency . Additionally, 5-Iodo-4-methyl-1H-indazole can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-4-methyl-1H-indazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Iodo-4-methyl-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Iodo-4-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
5-Iodo-4-methyl-1H-indazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of 5-Iodo-4-methyl-1H-indazole with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Iodo-4-methyl-1H-indazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects . The distribution of 5-Iodo-4-methyl-1H-indazole within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Iodo-4-methyl-1H-indazole is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and affect gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
Propriétés
IUPAC Name |
5-iodo-4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEVJKIZALCPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


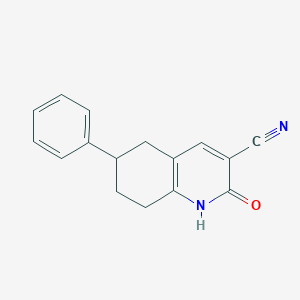

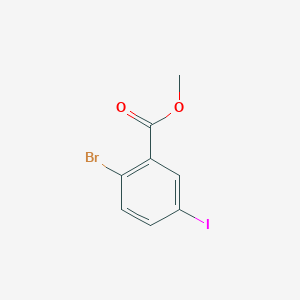
![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1422544.png)

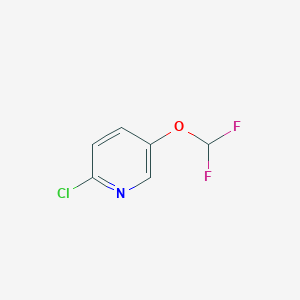
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)
![2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1422550.png)
![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)

![2,8,14-Triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B1422557.png)
